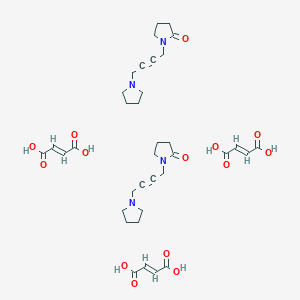

Oxotremorine sesquifumarate

Overview

Description

Oxotremorine sesquifumarate is a muscarinic agonist . It is also known by the chemical name 1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone sesquifumarate .

Molecular Structure Analysis

The empirical formula of Oxotremorine sesquifumarate is C12H18N2O · 1.5C4H4O4 · xH2O . The molecular weight on an anhydrous basis is 380.39 . The CAS Number is 17360-35-9 .Physical And Chemical Properties Analysis

Oxotremorine sesquifumarate is a solid substance . It has a solubility of more than 10 mg/mL in water . It is stored at a temperature of 2-8°C .Scientific Research Applications

Muscarinic Agonist

Oxotremorine sesquifumarate is a muscarinic agonist . It binds to muscarinic acetylcholine receptors (mAChRs), which are widely distributed in the central and peripheral nervous system, and plays a key role in various physiological functions .

Inhibition of Acetylcholine Release

It has been found to inhibit acetylcholine (ACh) release in rat cerebral cortical slices when used at a concentration of 10 µM . This effect can be reversed by the non-selective mAChR antagonist atropine .

Induction of Tremors, Salivation, and Lacrimation

Oxotremorine sesquifumarate induces tremors, salivation, and lacrimation in mice . The ED50s (the dose that produces an effect in 50% of the population) are 0.11, 0.22, and 0.28 mg/kg respectively .

Analgesic Effect

It has been found to induce analgesia in the hot plate test in mice when administered at a dose of 0.5 mg/kg . This suggests its potential application in pain management.

Induction of Parkinsonian Symptoms

Oxotremorine sesquifumarate has been used to induce parkinsonian symptoms as a model of Parkinson’s disease in mice . This helps in the study of the disease and the development of potential treatments.

Study of Fibroblast Growth Factor Receptor 1 (FGFR1) Phosphorylation

It has been used to treat hippocampal neurons for studying FGFR1 phosphorylation . This is important in understanding the role of FGFR1 in various biological processes and diseases.

Induction of Bladder Overactivity

Oxotremorine sesquifumarate has been used to induce bladder overactivity in rats . This can help in the study of urinary disorders and the development of potential treatments.

High-throughput Genotoxicity Assay

It has been used in high-throughput genotoxicity assays to identify antioxidants as inducers of DNA damage response and cell death . This is crucial in understanding the genotoxic effects of various compounds.

Mechanism of Action

Target of Action

Oxotremorine sesquifumarate is a drug that acts as a selective muscarinic acetylcholine receptor (mAChR) agonist . It mainly activates M2 receptors , which play a crucial role in the nervous system by modulating neurotransmission and controlling various physiological functions.

Mode of Action

As an agonist, Oxotremorine sesquifumarate binds to the muscarinic acetylcholine receptors, particularly the M2 subtype . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in various physiological effects.

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by Oxotremorine sesquifumarate can induce several biochemical cascades . These cascades can modulate cholinergic neurotransmission, survival, oxidative stress response, and mitochondrial functionality . The exact pathways and their downstream effects can vary depending on the specific cellular context and the receptor subtype being activated.

Result of Action

Oxotremorine sesquifumarate has been shown to have neuroprotective effects. It enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by Aβ1-42 peptide . Additionally, it can block oxidative stress and mitochondrial morphological/functional impairment associated with Aβ1-42 cell exposure . These effects suggest that Oxotremorine sesquifumarate could potentially be used as a therapeutic agent in neurodegenerative disorders like Alzheimer’s disease .

Safety and Hazards

properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYYOFJEBGHKEC-VQYXCCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1)CC#CCN2C(=O)CCC2.C1CN(CC1)CC#CCN2C(=O)CCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017212 | |

| Record name | Oxotremorine Sesquifumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17360-35-9 | |

| Record name | Oxotremorine sesquifumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxotremorine Sesquifumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1-[4-(pyrrolidin-1-yl)but-2-ynyl]pyrrolidin-2-one] trifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

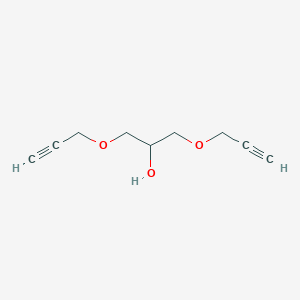

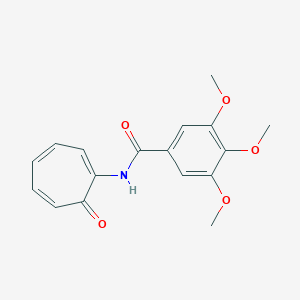

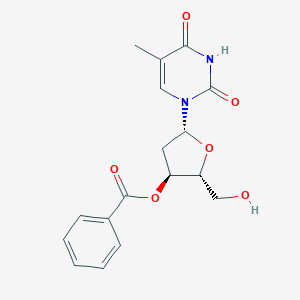

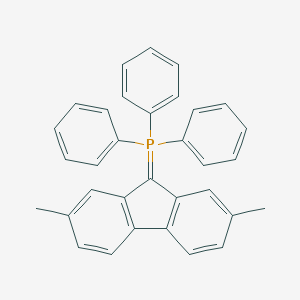

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Oxotremorine sesquifumarate?

A1: Oxotremorine sesquifumarate is a potent muscarinic acetylcholine receptor agonist. It exerts its effects by mimicking the action of acetylcholine at these receptors, leading to a range of physiological responses depending on the receptor subtype and its location. [, , ] For example, in smooth muscle cells of the rabbit pulmonary artery, Oxotremorine sesquifumarate induces contraction via M2 receptors. [] In rat urothelial cells, it causes an increase in intracellular calcium concentration through the activation of M1, M2, and M3 receptors, potentially leading to ATP release. [, ]

Q2: Does Oxotremorine sesquifumarate interact with the central nervous system?

A2: Yes, Oxotremorine sesquifumarate can cross the blood-brain barrier and exert central effects. Studies in mice have shown that atropine sulfate, a muscarinic receptor antagonist, can block the lethal effects of Oxotremorine sesquifumarate, highlighting the involvement of central muscarinic receptors in its toxicity. [] Further research suggests that the compound may have a central nicotinic effect, potentially involving the release of catecholamines from the adrenal medulla. []

Q3: Are there any studies investigating the structure-activity relationship of Oxotremorine sesquifumarate?

A3: While the provided research excerpts do not delve into specific structure-activity relationship studies for Oxotremorine sesquifumarate, they do highlight the importance of its muscarinic receptor agonism for its observed effects. [, , ] Modifications to the structure of Oxotremorine sesquifumarate that alter its binding affinity or efficacy at muscarinic receptors would likely impact its potency and selectivity, potentially leading to altered pharmacological and toxicological profiles. Further research focusing on synthesizing and evaluating structural analogs of Oxotremorine sesquifumarate would be needed to fully elucidate the impact of structural modifications on its activity and selectivity.

Q4: How long do the effects of Oxotremorine sesquifumarate last in vivo?

A4: The duration of action of Oxotremorine sesquifumarate is dependent on several factors, including the dose administered, route of administration, and the specific physiological response being measured. Studies in mice have demonstrated that the duration of protection provided by atropine sulfate against the lethal effects of Oxotremorine sesquifumarate is dose-dependent. [] This suggests that the duration of action of Oxotremorine sesquifumarate itself is also likely to be influenced by the administered dose. Further research is needed to determine the precise pharmacokinetic and pharmacodynamic properties of Oxotremorine sesquifumarate in different animal models and under various experimental conditions.

Q5: Are there any known antagonists or inhibitors of Oxotremorine sesquifumarate's effects?

A5: Yes, as a muscarinic acetylcholine receptor agonist, Oxotremorine sesquifumarate's effects can be antagonized by muscarinic receptor antagonists such as atropine. [, , ] This antagonism has been demonstrated in various experimental settings, including the prevention of Oxotremorine sesquifumarate-induced lethality in mice [] and the blockade of its effects on intracellular calcium levels in rat urothelial cells. [] Understanding the interplay between Oxotremorine sesquifumarate and muscarinic receptor antagonists is crucial for interpreting its pharmacological actions and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)